REACTION_CXSMILES
|
Cl[C:2]1[C:3]2[N:4]([C:8]([CH3:27])=[N:9][C:10]=2[C:11]2[CH:20]=[C:19]3[C:14]([CH:15]=[CH:16][C:17]([C:21]4[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=4)=[N:18]3)=[CH:13][CH:12]=2)[CH:5]=[CH:6][N:7]=1.[NH3:28]>CC(O)C.C(Cl)Cl>[CH3:27][C:8]1[N:4]2[CH:5]=[CH:6][N:7]=[C:2]([NH2:28])[C:3]2=[C:10]([C:11]2[CH:20]=[C:19]3[C:14]([CH:15]=[CH:16][C:17]([C:21]4[CH:22]=[CH:23][CH:24]=[CH:25][CH:26]=4)=[N:18]3)=[CH:13][CH:12]=2)[N:9]=1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The salts were filtered off
|
Type
|
WASH
|
Details
|
washed with CH2Cl2
|
Type
|
CUSTOM
|
Details
|
Purified with silica gel column chromatography [Jones Flashmaster, 10 g cartridge, eluting with 1% MeOH:EtOAc]
|
Type
|
CUSTOM
|
Details
|
to yield a dark yellow solid
|
Name
|
|
Type
|
|
Smiles
|
CC1=NC(=C2N1C=CN=C2N)C2=CC=C1C=CC(=NC1=C2)C2=CC=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |